Trimipramine (maleate)
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Overview
Description
Trimipramine (maleate) is a tricyclic antidepressant primarily used to treat major depressive disorder. It is known for its sedative and anxiolytic properties, making it effective in treating insomnia and anxiety disorders as well . Unlike other tricyclic antidepressants, trimipramine has a unique profile due to its relatively weak inhibition of norepinephrine and serotonin reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimipramine (maleate) is synthesized through a multi-step process involving the reaction of dibenzazepine derivatives with various reagentsThe final step involves the formation of the maleate salt .
Industrial Production Methods: In industrial settings, the production of trimipramine (maleate) involves large-scale chemical synthesis under controlled conditions. The process includes the purification of intermediates and the final product to ensure high purity and consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Trimipramine (maleate) undergoes various chemical reactions, including:
Oxidation: Trimipramine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert trimipramine to its secondary or primary amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds .
Scientific Research Applications
Trimipramine (maleate) has a wide range of scientific research applications:
Mechanism of Action
Trimipramine (maleate) exerts its effects by modulating neurotransmitter systems in the brain. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, trimipramine has antihistaminic, anticholinergic, and antiadrenergic properties, contributing to its sedative and anxiolytic effects . The exact mechanism of its analgesic action is not fully understood but is thought to involve modulation of opioid systems in the central nervous system .
Comparison with Similar Compounds
- Imipramine: Similar structure but stronger reuptake inhibition.
- Amitriptyline: Known for its strong sedative effects.
- Doxepin: Used for its antihistaminic properties.
- Clomipramine: Effective in treating obsessive-compulsive disorder .
Properties
Molecular Formula |
C24H30N2O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YDGHCKHAXOUQOS-WLHGVMLRSA-N |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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